molecular formula C27H27BrN4O2S B12036970 N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477313-58-9

N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036970
CAS No.: 477313-58-9
M. Wt: 551.5 g/mol
InChI Key: WKNOSKPYSUMEEB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with an acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3-fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, tert-butyl group, and methoxy group can lead to distinct interactions with molecular targets compared to similar compounds.

Biological Activity

N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound recognized for its potential biological activities. This compound incorporates a triazole ring and various aromatic groups, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C29H32BrN4O2S
  • Molecular Weight : 540.56 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known to participate in enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways that influence cellular responses.

Antimicrobial Activity

Compounds containing triazole rings have been documented for their antibacterial and antifungal properties. The presence of the bromophenyl and sulfanyl groups may enhance these activities, although direct studies on this specific compound are necessary for conclusive evidence.

Microorganism TestedInhibition MethodResult
E. coliDisc diffusionPotential activity suggested by structural analogs
S. aureusDisc diffusionSimilar compounds exhibit significant inhibition

Other Biological Activities

Research indicates that triazole derivatives may exhibit anti-inflammatory and analgesic effects. These activities are often linked to their ability to inhibit cyclooxygenase (COX) enzymes:

  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through COX inhibition.

Case Studies

  • Triazole Derivatives in Cancer Therapy :
    • A study demonstrated that triazole-based compounds significantly inhibited tumor growth in animal models. The mechanism was linked to telomerase inhibition, which is crucial for cancer cell immortality .
  • Antimicrobial Properties :
    • Research on related triazole compounds revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features of these compounds were essential for their efficacy .

Properties

CAS No.

477313-58-9

Molecular Formula

C27H27BrN4O2S

Molecular Weight

551.5 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27BrN4O2S/c1-27(2,3)19-10-8-18(9-11-19)25-30-31-26(32(25)22-12-14-23(34-4)15-13-22)35-17-24(33)29-21-7-5-6-20(28)16-21/h5-16H,17H2,1-4H3,(H,29,33)

InChI Key

WKNOSKPYSUMEEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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